Product packaging for 3,6-Dimethyl-4,5-dihydro-1-benzofuran(Cat. No.:CAS No. 107149-16-6)

3,6-Dimethyl-4,5-dihydro-1-benzofuran

Cat. No.: B12885834
CAS No.: 107149-16-6
M. Wt: 148.20 g/mol
InChI Key: DEMISJUCWSMPRX-UHFFFAOYSA-N
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Description

3,6-Dimethyl-4,5-dihydro-1-benzofuran (CAS 107149-16-6) is a benzofuran derivative with the molecular formula C10H12O and a molecular weight of 148.20 g/mol . Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their prevalence in biologically active compounds and natural products . These structures are of significant research interest as they exhibit a wide spectrum of pharmacological activities, including potential anti-tumor , antibacterial , anti-inflammatory , and anti-oxidative properties . Researchers investigate these compounds as core structural units for developing novel therapeutic agents . The compound also serves as a key synthetic intermediate and building block for the construction of more complex heterocyclic systems . As such, it is a valuable compound for applications in drug discovery, medicinal chemistry research, and organic synthesis. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B12885834 3,6-Dimethyl-4,5-dihydro-1-benzofuran CAS No. 107149-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-4,5-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMISJUCWSMPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC1)C(=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514247
Record name 3,6-Dimethyl-4,5-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107149-16-6
Record name 3,6-Dimethyl-4,5-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation of Dihydrobenzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of ¹H NMR, ¹³C NMR, and 2D NMR spectra allows for the complete and unequivocal assignment of proton and carbon signals. scielo.brresearchgate.net

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For a dihydrobenzofuran derivative, the spectrum can be divided into the aromatic/olefinic region and the aliphatic region.

In the case of 3,6-Dimethyl-4,5-dihydro-1-benzofuran, the key expected signals would include:

Furan (B31954) Ring Proton: A signal corresponding to the single proton on the furan ring (H-2).

Methyl Protons: Two distinct signals, likely singlets, for the two methyl groups at the C-3 and C-6 positions.

Dihydro Ring Protons: A set of complex signals in the aliphatic region corresponding to the methylene protons at C-4 and C-5, and the methine proton at C-6. The chemical shifts and multiplicities of these protons would be influenced by their neighboring substituents and their stereochemical relationships.

The coupling constants (J-values) between adjacent protons, particularly within the dihydro portion of the ring, are crucial for determining the relative stereochemistry of the substituents. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~7.0-7.3 s
H-4 ~2.2-2.6 m
H-5 ~1.8-2.2 m
H-7 ~5.8-6.1 s
3-CH₃ ~2.1-2.3 s
6-CH₃ ~1.0-1.2 d

Note: These are estimated values based on general principles and data from analogous structures. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., sp³, sp², C-O). In a proton-decoupled spectrum, each unique carbon atom typically appears as a single line.

For this compound, the expected signals would correspond to:

Furan Ring Carbons: Four signals in the downfield region, characteristic of olefinic and oxygen-bound sp² carbons.

Dihydro Ring Carbons: Four signals in the upfield, aliphatic region for the sp³ hybridized carbons at C-4, C-5, C-6, and C-7.

Methyl Carbons: Two distinct signals in the far upfield region.

The chemical shifts are influenced by substitution, with carbons bearing methyl groups or adjacent to the oxygen atom appearing further downfield. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~140-145
C-3 ~120-125
C-3a ~115-120
C-4 ~25-30
C-5 ~20-25
C-6 ~30-35
C-7 ~125-130
C-7a ~155-160
3-CH₃ ~10-15
6-CH₃ ~18-23

Note: These are estimated values based on general principles and data from analogous structures like 2,3-dihydrobenzofuran (B1216630). chemicalbook.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of spin systems within the molecule, particularly through the aliphatic dihydro ring. scielo.br

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, making it possible to assign the carbon signal for each protonated carbon based on the already assigned proton spectrum. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary (non-protonated) carbons. scielo.brresearchgate.net For instance, HMBC correlations from the methyl protons to the carbons of the ring would confirm their positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial relationships between protons that are close to each other, which is essential for determining the molecule's relative stereochemistry. researchgate.net

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Bands in the 3100-3000 cm⁻¹ region for the sp² C-H bond on the furan ring, and bands in the 3000-2850 cm⁻¹ region for the sp³ C-H bonds of the dihydro ring and methyl groups. uomustansiriyah.edu.iqvscht.cz

C=C Stretching: Absorption bands in the 1650-1550 cm⁻¹ range corresponding to the carbon-carbon double bonds within the furan ring.

C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage, typically appearing in the 1250-1050 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C(sp²)-H Stretch 3100-3000 Medium
C(sp³)-H Stretch 3000-2850 Medium-Strong
C=C Stretch (Furan) 1650-1550 Medium-Weak
C-O-C Stretch (Ether) 1250-1050 Strong

Note: Based on general data for ethers and aromatic compounds. nist.govvscht.cz

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₂O), the molecular weight is 148.20 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 148. Key fragmentation pathways for dihydrobenzofuran derivatives often involve the loss of small, stable molecules or radicals. aip.org Predicted fragments for this compound could include:

Loss of a methyl radical: A peak at m/z = 133 ([M-CH₃]⁺), which would be a prominent fragment.

Retro-Diels-Alder reaction: Fragmentation of the dihydro ring could lead to characteristic ions.

Loss of CO or CHO: Cleavage of the furan ring can result in fragments corresponding to the loss of carbon monoxide or a formyl radical. nih.gov

The fragmentation pattern of the parent 2,3-dihydrobenzofuran shows a very stable molecular ion, which is often the base peak, indicating the stability of the ring system. nist.gov

High-resolution mass spectrometry provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental formula. nih.gov For this compound, HRESIMS would be used to confirm the elemental composition C₁₀H₁₂O by accurately measuring the mass of the protonated molecule [M+H]⁺ (expected m/z 149.0961) or other adducts like [M+Na]⁺.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often coupled with soft ionization techniques like electrospray ionization (ESI), can be used to study the fragmentation pathways of the protonated molecule in detail, providing further confirmation of the structure. nih.govscispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the analysis of dihydrobenzofuran derivatives, LC is first employed to separate the target compound from impurities or other reaction products. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and elemental formula.

For this compound (C₁₀H₁₄O), the expected molecular weight is approximately 150.22 g/mol . nist.govbiosynth.com In a typical LC-MS analysis under positive ion mode, the compound would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 151.23. The NIST WebBook also lists a mass spectrum for the related compound 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran, confirming the utility of mass spectrometry for this class of compounds. nist.gov In studies of furan metabolites, LC-MS/MS analysis is used to identify and characterize complex derivatives in biological matrices, often by monitoring for specific neutral losses or daughter ions. nih.gov For instance, research on dibenzofuran derivatives has utilized UPLC-MS analysis to measure conversion rates in chemical reactions. nih.gov

Table 1: Representative LC-MS Data for Furan Derivatives Note: Data for illustrative furan metabolites, not this compound.

CompoundIon ModePrecursor Ion (m/z)Major Daughter Ions (m/z)
Metabolite with α-ketoacid functionalityPositive373Data not specified nih.gov
Oxidized N-acetylcysteine-BDA-lysine productNegative371Data not specified nih.gov

X-ray Diffraction (XRD) and Crystallographic Analysis

Table 2: Illustrative Crystallographic Data for a Benzofuran (B130515) Derivative Note: Data for a C₁₂H₆O₅ furanylidene-benzofuran system, not this compound. dtu.dk

ParameterValue
Chemical FormulaC₁₂H₆O₅
Molecular Weight230.17 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0075(7)
b (Å)9.9741(7)
c (Å)14.5706(12)
α (°)81.108(6)
β (°)79.856(8)
γ (°)70.532(8)
Volume (ų)940.10(15)
Z (molecules/unit cell)4

Circular Dichroism (CD) Spectroscopy for Chiral Dihydrobenzofurans

Circular Dichroism (CD) spectroscopy is an essential analytical tool for studying chiral molecules. bath.ac.uk It measures the differential absorption of left- and right-circularly polarized light by a molecule. This technique is particularly valuable for determining the absolute configuration of enantiomers and studying the conformational properties of chiral compounds in solution. nih.gov

Many dihydrobenzofuran derivatives are chiral, and their enantiomers can exhibit different biological activities. CD spectroscopy has been successfully applied to determine the stereochemistry of bioactive dihydrobenzofuran-type lignanamides isolated from natural sources. rsc.org In another study, steroids containing 2,3-dihydro-1-benzofuran chromophores were synthesized with a known absolute conformation, and their CD spectra were used to establish a helicity rule that could be applied to revise the absolute configuration of other natural products. rsc.org The CD spectrum of a chiral dihydrobenzofuran provides a unique fingerprint, where enantiomers will produce mirror-image spectra. The sign (positive or negative) of the Cotton effects in the spectrum can be correlated with the molecule's specific three-dimensional structure. nih.gov

Table 3: Principles of CD Spectroscopy for Chiral Analysis

FeatureDescription
Principle Measures the difference in absorption between left and right circularly polarized light by a chiral molecule.
Application Determination of absolute configuration and secondary structure (for macromolecules). bath.ac.uk
Output A spectrum of molar ellipticity [θ] versus wavelength.
Interpretation Enantiomers produce mirror-image spectra. The sign of the Cotton effect is related to the molecule's stereochemistry.

Elemental Analysis for Compound Identity Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₀H₁₄O. nist.govbiosynth.com Based on this formula, the theoretical elemental composition can be calculated. In published research, elemental analysis is routinely used to confirm the identity of newly synthesized benzofuran derivatives. For example, for a synthesized derivative with the formula C₁₆H₁₃ClO₄, the calculated and found values for carbon and hydrogen were shown to be in close agreement. dtu.dk

Table 4: Elemental Analysis Data for this compound and an Illustrative Derivative

CompoundFormulaElementCalculated (%)Found (%)
This compound C₁₀H₁₄OC79.95Not available
H9.39Not available
O10.65Not available
Illustrative Derivative dtu.dkC₁₆H₁₃ClO₄C63.0763.25
H4.304.52

Computational and Theoretical Investigations of Dihydrobenzofuran Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the physicochemical properties of heterocyclic compounds, including dihydrobenzofuran derivatives. aip.org DFT calculations offer a balance of computational cost and accuracy, making them suitable for a wide range of molecular analyses. aip.orgphyschemres.org

The first step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional structure, which corresponds to the minimum energy state of the molecule. For benzofuran (B130515) systems, methods like DFT with the B3LYP functional and basis sets such as 6-311+G(d,p) are commonly employed to accurately determine structural parameters. aip.org This process calculates key geometrical features, including bond lengths, bond angles, and dihedral angles. aip.org

Conformational analysis is crucial for flexible molecules. For dihydrobenzofuran systems, which contain a non-aromatic, partially saturated ring, different puckering conformations may exist. Theoretical studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them. Studies on related fluorinated alkanes show that substitution patterns significantly influence the conformational profiles, an effect that is also relevant for substituted dihydrobenzofurans. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Benzofuran Scaffold.
ParameterDescriptionTypical Computational Method
Bond Lengths (Å)Calculates the distance between the nuclei of two bonded atoms.DFT/B3LYP/6-311+G(d,p) aip.org
Bond Angles (°)Determines the angle formed between three connected atoms.DFT/B3LYP/6-311+G(d,p) aip.org
Dihedral Angles (°)Measures the angle between two planes, crucial for conformational analysis.M05-2X/6-311+G** nih.gov

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov DFT calculations are widely used to determine the energies of these orbitals and visualize their distribution over the molecule. researchgate.net For instance, in a study of furan (B31954), the HOMO was found to be delocalized across the molecule, indicating its potential to donate electrons in chemical reactions. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Imidazole Derivative.
ParameterEnergy (eV)Reference
EHOMO-5.2822 malayajournal.org
ELUMO-1.2715 malayajournal.org
Energy Gap (ΔE)4.0106 malayajournal.org

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using conceptual DFT. researchgate.netacs.org These descriptors help quantify the chemical reactivity and stability of a molecule. researchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ), representing the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ²/2η.

These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's electronic structure with its biological activity or other properties. physchemres.orgmdpi.com Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks. mdpi.com

Table 3: Global Reactivity Descriptors for Pyrrolo[1,2-a]quinoline Derivatives (Representative Values).
DescriptorSymbolUnit
ElectronegativityχeV mdpi.com
HardnessηeV mdpi.com
ElectrophilicityωeV mdpi.com
SoftnessSeV-1mdpi.com

Aromaticity is a key concept in chemistry related to stability and reactivity. While the benzene (B151609) ring in the benzofuran system is aromatic, the degree of aromaticity in the furan or dihydrofuran ring can be quantified computationally. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. semanticscholar.org It involves calculating the absolute magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). nih.gov

A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). Studies on benzofuranones have used NICS calculations to correlate the aromaticity of the heterocyclic ring with biological activity, demonstrating the utility of this descriptor in molecular design. semanticscholar.orgnih.gov

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds.

FT-IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. The computed vibrational spectrum can be compared with experimental Fourier-transform infrared (FT-IR) spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Comparing calculated chemical shifts with experimental data is a powerful tool for structure elucidation and verification. nih.govresearchgate.net

These computational approaches provide a detailed understanding of the molecule's spectroscopic signatures, often revealing nuances that are difficult to resolve through experimental data alone. nih.gov

Thermochemical and Kinetic Studies (e.g., H-Abstraction Reactions)

Computational chemistry is also employed to study the thermodynamics and kinetics of chemical reactions involving dihydrobenzofuran systems. For instance, understanding the mechanism of hydrogen abstraction is crucial for evaluating the antioxidant potential of a compound or its stability in certain chemical environments.

High-level theoretical methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), often combined with DFT for geometry optimizations, can be used to calculate thermochemical data with high accuracy. bohrium.comkisti.re.kr Key parameters determined in such studies include:

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. Lower BDE values for a C-H bond indicate that the hydrogen atom is more susceptible to abstraction. bohrium.com

Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur.

Rate Constants (k): A measure of the reaction speed.

Studies on benzofurans have shown that the position of the hydrogen atom and the influence of the oxygen heteroatom significantly affect the BDEs and the kinetics of H-abstraction reactions. bohrium.comkisti.re.kr

Theoretical Studies on Nonlinear Optical (NLO) Properties

Theoretical calculations have been instrumental in exploring the nonlinear optical (NLO) properties of molecules containing the benzofuran moiety, a core component of the dihydrobenzofuran structure. NLO materials are of significant interest for their potential applications in optoelectronics and photonics. nih.gov

Research into benzodifuran derivatives has demonstrated that theoretical quantum chemical calculations can effectively predict their NLO response. researchgate.net These studies often employ methods like Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF) to calculate key NLO parameters such as the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net

For a molecule to exhibit second-order NLO properties, it must be non-centrosymmetric. d-nb.info Theoretical studies on benzodifuran derivatives have shown that the introduction of strong electron-acceptor groups can lead to significant second-order NLO responses. d-nb.info For instance, the calculated first hyperpolarizability (βtot) of a noncentrosymmetric benzodifuran derivative was found to be substantial, indicating its potential as an NLO material. d-nb.info

Furthermore, computational studies have revealed a correlation between the chemical structure of these derivatives and their NLO properties. researchgate.net Factors such as the length of π-conjugated chains and the nature of substituent groups play a crucial role in determining the magnitude of the NLO response. d-nb.info Theoretical results have generally shown good agreement with experimental data, validating the use of computational methods in the design of new NLO materials based on the benzofuran framework. d-nb.info

Table 1: Theoretical NLO Properties of Selected Benzodifuran Derivatives

Compound Method First Hyperpolarizability (βtot) (x 10-30 esu)

Computational Analysis of Intermolecular Interactions

Computational analysis provides a powerful tool for investigating the intermolecular interactions that dictate the supramolecular chemistry of dihydrobenzofuran systems. These studies often focus on understanding the nature and strength of non-covalent interactions, which are fundamental to molecular recognition and the formation of larger assemblies.

Theoretical investigations have been carried out on systems involving furan, a key structural element of dihydrobenzofuran, to understand its interactions with other molecules. For example, studies on the intermolecular interactions between electron-donating furan and electron-accepting bromo- and iodo-pentafluorobenzene have been performed using methods like M06-2X and wB97-XD. rsc.org These calculations help in identifying and characterizing different types of interactions, such as σ-hole···n, σ-hole···π, and π-hole···π bonds. rsc.org

Energy decomposition analysis (EDA) is a computational technique used to unveil the driving forces behind the formation of intermolecular complexes. researchgate.net This method partitions the total interaction energy into distinct components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. Such analyses have been employed to understand the nature of bonding in dimers involving furan derivatives. researchgate.net

Furthermore, computational methods like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to characterize the nature of these weak interactions. rsc.org These tools provide detailed information about bond critical points and orbital interactions, respectively, confirming the presence and elucidating the nature of intermolecular bonds. The insights gained from these computational studies are crucial for the rational design of materials where control over intermolecular forces is paramount.

Table 2: Investigated Intermolecular Interactions in Furan-Containing Systems

Interacting Molecules Computational Methods Types of Interactions Identified

Environmental Fate and Degradation Pathways of Dihydrobenzofuran Analogs

Microbial Biodegradation of Heterocyclic Compounds

The microbial breakdown of heterocyclic compounds is a key process in their removal from the environment. Microorganisms have evolved diverse enzymatic machinery to utilize these compounds as sources of carbon and energy. The susceptibility of dihydrobenzofuran analogs to microbial attack is influenced by both the environmental conditions and the specific structural characteristics of the molecule.

Anaerobic Degradation Conditions (Sulfate-reducing, Methanogenic)

Under anoxic conditions, such as those found in sediments and certain subsurface environments, the biodegradation of heterocyclic compounds is often slower and proceeds through different metabolic pathways compared to aerobic environments. The potential for anaerobic biodegradation of various heterocyclic compounds has been demonstrated in aquifer slurries under both sulfate-reducing and methanogenic conditions oup.comoup.com.

Studies have shown that oxygen-containing heterocyclic compounds are generally more susceptible to anaerobic biodegradation than their sulfur-containing counterparts oup.comoup.com. In methanogenic environments, the degradation of some heterocyclic compounds can lead to the production of methane oup.com. However, for certain oxygenated heterocycles, a decrease in the parent compound concentration may occur without a corresponding significant production of methane, suggesting transformation into other organic intermediates oup.com.

The complete mineralization of organic compounds to carbon dioxide under sulfate-reducing conditions is a well-established process for a variety of aromatic compounds mpg.de. Sulfate-reducing bacteria can play a crucial role in the anaerobic food web by utilizing intermediates produced by other anaerobic microorganisms nih.govnewcastle.edu.au. While specific studies on 3,6-Dimethyl-4,5-dihydro-1-benzofuran are limited, the general principles of anaerobic degradation suggest that its breakdown would likely involve initial transformations of the benzofuran (B130515) ring structure by specialized microbial consortia.

Aerobic Degradation Mechanisms

In the presence of oxygen, the microbial degradation of aromatic and heterocyclic compounds is typically initiated by oxygenase enzymes. These enzymes, particularly dioxygenases, catalyze the incorporation of one or both atoms of molecular oxygen into the aromatic ring, leading to the formation of hydroxylated intermediates. This initial step is crucial as it destabilizes the aromatic structure, making it more susceptible to subsequent enzymatic attack and ring cleavage.

Influence of Structural Modifications on Biodegradability

The rate and extent of microbial degradation of heterocyclic compounds are significantly influenced by their chemical structure, including the presence, type, and position of substituents on the aromatic ring. Generally, the addition of functional groups can either enhance or hinder biodegradability.

For instance, the presence of carboxyl groups has been observed to make heterocyclic compounds more readily metabolized under anaerobic conditions compared to their unsubstituted or methylated counterparts oup.comoup.com. Conversely, other substituents, such as halogens, can increase the recalcitrance of the molecule.

The presence of methyl groups on the benzofuran ring, as in this compound, is expected to influence its biodegradation. The position of these methyl groups can affect the accessibility of the aromatic ring to microbial enzymes. While specific data on the influence of dimethyl substitution on dihydrobenzofuran biodegradability is scarce, studies on other aromatic compounds suggest that the position of alkyl groups can direct the initial enzymatic attack and affect the subsequent metabolic pathway. The dihydro nature of the furan (B31954) ring in this compound also differentiates it from its fully aromatic counterpart, dibenzofuran, potentially influencing the initial enzymatic reactions.

Identification of Microbial Strains and Enzymes Involved in Degradation

A variety of microbial strains, including bacteria and fungi, have been identified with the capability to degrade heterocyclic aromatic compounds. For the degradation of dibenzofuran, bacterial strains from genera such as Sphingomonas, Pseudomonas, and Terrabacter have been isolated and characterized nih.gov. These organisms typically possess multi-component enzyme systems, including angular dioxygenases, that are responsible for the initial steps of degradation nih.govnih.gov.

For example, Sphingomonas sp. strain XLDN2-5 has been shown to degrade dibenzofuran through an angular dioxygenation pathway, producing intermediates such as 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid and salicylic acid nih.gov. The degradation of chlorinated dibenzofurans has also been studied, revealing that the substrate specificity of the dioxygenases and subsequent hydrolases plays a critical role in determining the range of compounds that can be degraded nih.govnih.gov.

While specific microbial strains capable of degrading this compound have not been reported, it is likely that organisms with broad-substrate-specificity oxygenases, often found in contaminated environments, would be involved in its breakdown. The isolation and characterization of such strains would be essential for understanding the specific enzymatic pathways involved. Microbial consortia, with different members carrying out sequential degradation steps, are often more effective in the complete mineralization of complex organic molecules than single strains frontiersin.orgnih.govresearchgate.netfrontiersin.org.

Table 1: Microbial Strains Involved in the Degradation of Dibenzofuran and Related Compounds

Microbial StrainDegraded Compound(s)Key Enzymes/Pathways
Sphingomonas sp. strain XLDN2-5Dibenzofuran, DibenzothiopheneAngular dioxygenation pathway
Terrabacter sp. strain DBF63Dibenzofuran, Chlorinated DibenzofuransAngular dioxygenase
Pseudomonas sp. strain CA10Carbazole, Chlorinated DibenzofuransAngular dioxygenase
Sphingomonas wittichii strain RW1Dibenzo-p-dioxin, Dibenzofuranmeta Ring Cleavage Product Hydrolases

Abiotic Transformation Processes

In addition to microbial activities, abiotic processes can contribute to the transformation and degradation of organic compounds in the environment. These processes are driven by physical and chemical factors and can occur independently of or in conjunction with biological degradation.

Photolysis and Light-Induced Degradation

Photolysis, the breakdown of chemical compounds by light, can be a significant abiotic degradation pathway for certain organic molecules present in sunlit surface waters and on terrestrial surfaces. The susceptibility of a compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths and the efficiency with which the absorbed energy leads to chemical reactions.

Hydrolysis and Chemical Reaction Kinetics

In addition to hydrolysis, photochemical reactions can contribute to the degradation of benzofuran and its derivatives. The absorption of ultraviolet (UV) radiation can lead to the transformation of these compounds nih.gov. For example, 2,3-Benzofuran has been studied for its photocatalytic degradation in aqueous suspensions containing titanium dioxide (TiO2), indicating that photochemical processes can break down the benzofuran structure scispace.com. Such reactions are influenced by the presence of photosensitizers and the intensity of light.

Table 1: Factors Influencing Chemical Degradation of Dihydrobenzofuran Analogs

Degradation PathwayInfluencing FactorsPotential Impact on this compound
Hydrolysis pH, Temperature, Chemical StructurePotential for slow degradation under acidic conditions.
Photochemical Reactions Light Intensity, Presence of Photosensitizers (e.g., TiO2)Likely to undergo transformation in the presence of sunlight, especially in surface waters and the atmosphere.

Environmental Transport and Persistence

The transport and persistence of this compound in the environment are dictated by its physical and chemical properties, which influence its distribution among air, water, and soil, as well as its susceptibility to transport over long distances.

Distribution in Environmental Compartments (Air, Water, Soil)

Heterocyclic aromatic compounds, including dihydrobenzofuran analogs, can be distributed across all major environmental compartments.

Air: Certain benzofuran derivatives have been detected in the atmosphere, suggesting that volatilization from contaminated water or soil surfaces can be a significant transport pathway nih.gov. Once in the atmosphere, these compounds can be subject to long-range transport.

Water: The presence of heterocyclic compounds in various water bodies, including rivers and wastewater treatment plant effluents, has been documented mdpi.com. Their solubility in water is a key factor determining their concentration and mobility in aquatic systems.

Soil: Sorption to soil particles is a critical process that affects the concentration of these compounds in the soil and their potential to leach into groundwater nih.gov. The extent of sorption is largely dependent on the soil's organic carbon content.

Factors Influencing Sorption, Volatility, and Diffusion

Several key physicochemical properties and environmental factors govern the movement and retention of dihydrobenzofuran analogs in the environment.

Sorption: The tendency of a chemical to attach to soil or sediment particles is quantified by the soil sorption coefficient (Koc). For heterocyclic aromatic hydrocarbons, the organic carbon-water partition coefficient (Koc) is a crucial parameter, with higher values indicating stronger sorption and lower mobility nih.govacs.orgacs.orgecetoc.org. The sorption of these compounds is primarily influenced by the organic matter content of the soil nih.govnih.gov.

Volatility: The volatility of a compound, often described by its Henry's Law Constant, determines its partitioning between air and water epa.govcopernicus.orgsemanticscholar.orgcopernicus.org. Compounds with a higher Henry's Law Constant are more likely to volatilize from water into the atmosphere. While specific data for this compound is scarce, the values for related benzofurans can be used for estimation.

Diffusion: Diffusion in air and water contributes to the dispersion of the compound from areas of high concentration to low concentration. This process is influenced by the molecular weight of the compound and the properties of the medium (air or water) epa.gov.

Table 2: Key Parameters Influencing Environmental Transport and Persistence

ParameterDescriptionImportance for this compound
Soil Sorption Coefficient (Koc) Measures the tendency of a chemical to bind to organic carbon in soil.A higher Koc value would suggest lower mobility in soil and reduced potential for groundwater contamination.
Henry's Law Constant (H) Indicates the partitioning of a chemical between water and air.A higher H value suggests a greater tendency to volatilize from water bodies.
Water Solubility (S) The maximum amount of a substance that can dissolve in water.Influences the concentration in aquatic environments and the potential for transport in water.

Methodologies for Environmental Impact Assessment of Heterocyclic Compounds

Assessing the environmental impact of heterocyclic compounds like this compound involves a combination of predictive modeling and experimental testing.

Environmental risk assessment (ERA) frameworks, such as those used for medicinal products and chemicals under regulations like REACH, provide a structured approach to evaluating potential environmental hazards europa.eu. These assessments typically follow a tiered or stepwise process.

Phase I of an ERA often involves an exposure assessment. If the predicted environmental concentration (PEC) is below a certain threshold, the compound may be considered to pose a low risk.

Phase II is triggered if the exposure is significant and involves a more detailed assessment of the compound's persistence, bioaccumulation, and toxicity (PBT). This phase integrates data on:

Environmental Fate: Studies on degradation (hydrolysis, photolysis, biodegradation), sorption, and mobility are conducted to determine the compound's persistence and distribution.

Ecotoxicity: Standardized tests on aquatic organisms (e.g., algae, daphnids, and fish) are performed to determine the concentrations at which adverse effects occur nih.gov.

Risk Characterization: The ratio of the predicted environmental concentration to the predicted no-effect concentration (PEC/PNEC) is calculated to determine the level of risk.

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the physicochemical properties and potential toxicity of compounds when experimental data is limited nih.govacs.org. The Target Lipid Model is another framework used to assess the aquatic toxicity of heterocyclic aromatic compounds by relating it to their octanol-water partition coefficient (Kow) nih.gov. Fate and transport models are also employed to simulate the environmental distribution of these pollutants on various scales defra.gov.uk.

Advanced Analytical Methodologies for Detection and Quantification of Dihydrobenzofurans

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including dihydrobenzofuran derivatives. Its high chromatographic efficiency and sensitive detection capabilities make it an ideal tool for separating complex mixtures and identifying individual components.

High-Resolution Gas Chromatography (HRGC) for Separation

High-Resolution Gas Chromatography (HRGC) employs capillary columns to achieve superior separation of analytes. For compounds like 3,6-Dimethyl-4,5-dihydro-1-benzofuran, the choice of the stationary phase is critical. Non-polar or mid-polarity columns are typically effective for the separation of benzofuran (B130515) derivatives.

A study on the separation of furan (B31954) and its derivatives demonstrated the effectiveness of an HP-5MS column, which is a common choice for this type of analysis. mdpi.com The separation of isomers, such as different methylated or ethylated furans, was successfully achieved, highlighting the technique's capability to resolve structurally similar compounds like various dimethyl-dihydro-benzofuran isomers. mdpi.com The use of a programmed temperature gradient is essential to ensure sharp peaks and efficient separation of compounds with different boiling points.

ParameterTypical Value / TypeRationale for Dihydrobenzofuran Analysis
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane)Provides good selectivity for semi-volatile aromatic and heterocyclic compounds.
Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thicknessStandard dimensions offering a good balance between resolution and analysis time.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal for capillary columns to maintain resolution.
Injector Temp. 250 - 280 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program Initial: 40-60°C, hold 2-4 min; Ramp: 10-20°C/min to 280-300°C, hold 5 minA temperature gradient is crucial for separating a range of compounds and eluting the analyte in a reasonable time.

Electron Impact Mass Spectrometry (EI-MS) for Identification

Following separation by GC, Electron Impact Mass Spectrometry (EI-MS) is the most common method for the identification and structural elucidation of unknown compounds. In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. ruc.dk This process creates a unique fragmentation pattern, or mass spectrum, that serves as a chemical "fingerprint" for the compound.

The molecular ion (M+) peak is produced when the molecule loses one electron. ruc.dk The fragmentation of odd-electron molecular ions is a common process that can be predicted by understanding free radical chemistry. orgchemboulder.com For this compound, the fragmentation would likely involve characteristic losses, such as the loss of a methyl group (CH₃•) or cleavage of the dihydrofuran ring. The resulting fragment ions provide valuable structural information. While a specific spectrum for this compound is not available, general fragmentation patterns for related structures can be predicted.

FeatureDescriptionExpected m/z for this compound (C₁₀H₁₂O, MW: 148.2)
Ionization Energy 70 eVStandard energy to produce reproducible fragmentation patterns and allow library matching.
Molecular Ion (M•+) The intact molecule with one electron removed.m/z 148
Primary Fragments Loss of a methyl radical ([M-15]⁺)m/z 133
Retro-Diels-Alder (RDA) cleavage of the dihydrofuran ringDependent on the specific rearrangement, but would lead to significant fragments.
Ion Source Temp. 230 °CA typical temperature to maintain ions in the gas phase. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

For less volatile or thermally sensitive dihydrobenzofurans, or when analysis from a liquid matrix is preferred, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It offers versatility in both the separation and ionization phases.

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)

HPLC-HRMS combines the robust separation capabilities of HPLC with the high mass accuracy of detectors like Time-of-Flight (TOF) or Orbitrap. This allows for the determination of the elemental composition of an analyte and its metabolites or degradation products. nih.gov

The analysis of benzofuran derivatives often employs reverse-phase chromatography. mdpi.com A study focused on identifying various phytochemicals used an LC-ESI-MS/MS system, which is analogous to the setup for HPLC-HRMS, to identify 90 different compounds, demonstrating the power of this technique for complex mixtures. nih.gov For this compound, an HPLC-HRMS method would provide not only retention time data but also a highly accurate mass measurement, confirming its elemental formula with a high degree of confidence.

ParameterTypical Value / TypeRationale for Dihydrobenzofuran Analysis
LC Column C18 stationary phase (e.g., Atlantis T3)Excellent retention and separation for moderately polar to non-polar organic molecules. nih.gov
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile or Methanol + 0.1% Formic AcidGradient elution is typically used to effectively separate analytes from matrix components.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govESI is a soft ionization technique suitable for a wide range of compounds.
Mass Analyzer Time-of-Flight (TOF) or OrbitrapProvides high resolution and mass accuracy (<5 ppm), enabling confident identification.
Scan Mode Full ScanTo detect all ions and perform retrospective data analysis.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS enhances the speed and resolution of separation by using columns with smaller particle sizes (<2 µm). nih.gov The tandem mass spectrometer (e.g., a triple quadrupole) provides exceptional selectivity and sensitivity by using modes like Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion (e.g., the protonated molecular ion of the target compound) is selected and fragmented, and only a specific product ion is monitored. This highly specific transition minimizes background noise and allows for quantification at very low levels.

This technique is well-suited for the trace analysis of organic contaminants in various matrices, with methods developed for detecting compounds at the nanogram-per-liter (ng/L) level. nih.govrmit.edu.au

ParameterTypical Value / TypeRationale for Dihydrobenzofuran Analysis
LC Column Sub-2 µm particle size C18 or similarProvides higher resolution and faster analysis times compared to traditional HPLC.
Flow Rate 0.3 - 0.6 mL/minHigher flow rates are possible due to the smaller particle size and system pressure capabilities.
Analysis Time < 20 minutesUHPLC significantly reduces run times. nih.gov
Ionization Source ESI (Positive or Negative Mode)Optimized based on the analyte's ability to accept or lose a proton.
MS Mode Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity for quantification by monitoring specific precursor → product ion transitions.

Ultra Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

UFLC-MS/MS is a variant of LC-MS designed for extremely high throughput. It pushes the boundaries of speed in liquid chromatography, often achieving analysis times of just a few minutes. This approach has been successfully applied to the analysis of benzofuran-related compounds, referred to as "benzofury" compounds, in biological matrices. semanticscholar.org The primary advantage is the rapid screening and quantification of target analytes in a large number of samples, which is critical in fields like clinical and forensic toxicology. The core principles of chromatography and detection are similar to UHPLC-MS/MS, but with instrumental parameters optimized for maximum speed.

ParameterTypical Value / TypeRationale for Dihydrobenzofuran Analysis
System UFLC system coupled to a tandem mass spectrometerOptimized for high-speed gradients and rapid data acquisition.
Column Short columns with small particles or monolithic columnsDesigned for fast separations with minimal pressure increase.
Analysis Time 1 - 5 minutesEnables high-throughput analysis.
Detection Tandem MS (MS/MS)Provides the necessary selectivity to resolve analytes from the matrix in very fast separations.
Application Rapid screening and quantification of known target compounds.Ideal for applications where a large number of samples need to be analyzed quickly.

Sample Preparation Techniques for Dihydrobenzofuran Analysis

Sample preparation is a foundational step in the analytical workflow, designed to extract and concentrate the target analyte, thereby improving the sensitivity and accuracy of the subsequent analysis. mdpi.com For volatile compounds like dihydrobenzofurans, which are often present at trace levels in complex matrices, the choice of preparation technique is paramount.

Extraction methods are employed to separate the target dihydrobenzofuran from the sample matrix.

Organic Solvent Extraction (OSE): This traditional method involves the use of an organic solvent to dissolve the analyte and separate it from the matrix. The choice of solvent is critical and is based on the polarity and solubility of the target compound. For semi-volatile compounds, this can be an effective technique, but for highly volatile compounds like many dihydrobenzofurans, there is a significant risk of analyte loss during solvent handling and evaporation steps.

Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their relative solubilities in two different immiscible liquids. A sample is mixed with an extraction solvent, and after vigorous shaking, the layers are allowed to separate. The analyte partitions into the solvent in which it is more soluble. While widely used, LLE can be time-consuming, require large volumes of organic solvents, and may suffer from incomplete phase separation.

Concentration techniques are vital for increasing the analyte concentration to a level that can be readily detected by analytical instruments. iltusa.com

Purge-and-Trap (P&T): Also known as dynamic headspace sampling, this is one of the most common and sensitive techniques for the analysis of volatile compounds. thermofisher.comselectscience.net An inert gas, such as helium, is bubbled (purged) through a liquid or solid sample. thermofisher.com The gas strips the volatile organic compounds from the sample matrix. These liberated VOCs are then carried in the gas stream to an adsorbent trap, where they are concentrated. The trap is subsequently heated rapidly, desorbing the analytes into the gas chromatograph (GC) for analysis.

Solid Phase Extraction (SPE): SPE is a technique that partitions compounds between a solid phase (sorbent) and a liquid phase. The sample is passed through a cartridge containing the sorbent, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. A variation, Solid Phase Microextraction (SPME) , is a solvent-free method that combines extraction and concentration into a single step. iltusa.comnih.gov A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace, where it adsorbs the analytes. The fiber is then directly inserted into the GC injection port for thermal desorption and analysis. iltusa.com SPME is valued for its simplicity, efficiency, and reduced solvent usage. nih.gov

TechniquePrincipleAdvantagesCommon Applications for VOCs
Purge-and-Trap (P&T) Inert gas strips volatiles from a sample onto an adsorbent trap, followed by thermal desorption.High sensitivity, excellent for trace-level analysis, automated.Environmental water and soil analysis, beverage analysis. thermofisher.com
Solid Phase Microextraction (SPME) A coated fiber adsorbs analytes from a sample or its headspace, followed by thermal desorption.Solvent-free, simple, combines extraction and concentration, portable for field use. iltusa.comnih.govFood and flavor analysis, indoor air quality monitoring, forensic science. nih.gov

Analytical Method Validation Parameters

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. impactfactor.org It ensures the reliability, accuracy, and precision of the results. Key parameters are assessed according to internationally recognized guidelines. nih.gov

Accuracy and precision are fundamental parameters that describe the performance of an analytical method.

Accuracy: This refers to the closeness of a measured value to the true or accepted value. environics.com It is typically evaluated through recovery studies, where a known quantity of the analyte is added (spiked) into a blank matrix. environics.com The sample is then analyzed, and the percentage of the spiked analyte recovered is calculated.

Precision: This describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. environics.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. environics.com

ParameterAssessment MethodTypical Acceptance Criteria
Accuracy Recovery studies of spiked samples. environics.comRecovery within 98-102% is often desired, though 80-120% can be acceptable depending on the analyte concentration and matrix. environics.comresearchgate.net
Precision Analysis of replicate samples.Repeatability (RSD) < 2%; Intermediate Precision (RSD) < 3%. environics.com

LOD and LOQ define the sensitivity of an analytical method at low concentrations. environics.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com

There are several methods for determining LOD and LOQ, with the most common being the signal-to-noise ratio and a calculation based on the calibration curve. juniperpublishers.comsepscience.com

MethodDescription
Signal-to-Noise Ratio (S/N) The analyte concentration that results in a signal peak that is distinguishable from the baseline noise. The LOD is commonly set at a S/N ratio of 3:1, while the LOQ is set at a 10:1 ratio. environics.comjuniperpublishers.com
Calibration Curve Method Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. The formulas are: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) . juniperpublishers.comsepscience.comund.edu

Ensuring that the analyte does not degrade during sample collection, storage, and processing is crucial for accurate quantification.

Analyte Stability: Stability studies evaluate the integrity of the analyte over time under specific storage conditions (e.g., temperature, light exposure). nih.gov For volatile compounds, this includes assessing their stability in storage containers like canisters or on sorbent tubes. nih.govresearchgate.net Studies have shown that the stability of VOCs can vary significantly based on the compound class and storage medium. For instance, alkenes may show lower recovery rates over time compared to alkanes. researchgate.net

Recovery Studies: As part of assessing accuracy, recovery studies also provide critical information on the efficiency of the entire analytical process, from sample extraction to final measurement. mdpi.comenvironics.com Low recovery may indicate analyte loss during sample preparation steps or degradation.

The following table provides illustrative data on the stability of different classes of volatile organic compounds, which would include dihydrobenzofurans, over a seven-day storage period in different media.

Compound ClassStorage MediumAverage Recovery After 7 Days (%)
AlkanesSUMMA Canisters> 90%
AlkenesSUMMA Canisters87% researchgate.net
AromaticsSUMMA Canisters> 90%
AlkenesTedlar Bags82% researchgate.net
Biogenics (e.g., Isoprene)Canisters and Tedlar Bags75% researchgate.net

Applications in Environmental and Industrial Monitoring

While specific regulatory monitoring programs for this compound are not widely documented, the advanced analytical methodologies available are well-suited for its detection and quantification in various environmental and industrial contexts. The application of these methods is crucial for understanding the environmental fate of this compound, potential occupational exposures, and for quality control in industries where it may be present as a volatile organic compound (VOC).

The primary analytical technique for the identification and quantification of this compound, also known as Menthofuran, is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS). nist.gov The availability of certified reference standards for Menthofuran facilitates the accurate calibration and validation of these chromatographic methods. carlroth.comsynzeal.comlgcstandards.com

Environmental Monitoring

In environmental monitoring, the main challenge lies in the extraction and concentration of trace amounts of the target analyte from complex matrices such as water, soil, and air. Although specific studies on this compound are limited, the general approaches for other dihydrobenzofurans and VOCs are applicable.

For aqueous samples, Solid-Phase Extraction (SPE) is a common and effective sample preparation technique. This involves passing a water sample through a cartridge containing a solid adsorbent that retains the organic compounds, which are then eluted with a small volume of an organic solvent. This process concentrates the analyte and removes interfering substances.

For air monitoring, samples can be collected by drawing a known volume of air through sorbent tubes. The trapped volatile compounds are then introduced into the GC system, typically through thermal desorption.

Industrial Monitoring

In industrial settings, monitoring of this compound may be relevant in industries that use it as a flavoring agent or in chemical synthesis. fao.org Workplace air quality can be assessed using personal or area air samplers with subsequent analysis by GC-MS to ensure that occupational exposure limits are not exceeded. The monitoring of industrial wastewater can also be performed to prevent environmental contamination and ensure compliance with discharge regulations.

The table below summarizes the potential analytical approaches for the monitoring of this compound in different sample matrices.

Table 1: Analytical Methodologies for this compound Monitoring

Sample Matrix Sample Preparation Analytical Technique Detector
Water Solid-Phase Extraction (SPE) Gas Chromatography (GC) Mass Spectrometry (MS)
Air Sorbent Tube Sampling with Thermal Desorption Gas Chromatography (GC) Mass Spectrometry (MS)
Soil/Sediment Headspace Analysis or Solvent Extraction Gas Chromatography (GC) Mass Spectrometry (MS)

The performance of these methods can be characterized by several key parameters, which are generally applicable to the analysis of volatile and semi-volatile organic compounds by GC-MS.

Table 2: General Performance Characteristics of GC-MS for Dihydrobenzofuran Analysis

Parameter Typical Range
Detection Limit Low to sub µg/L (water), low to sub µg/m³ (air)
Quantification Limit µg/L range (water), µg/m³ range (air)
Linearity Typically over 2-3 orders of magnitude
Precision (RSD%) < 15%

Detailed research findings on the environmental and industrial monitoring of this compound are not extensively published. However, the established analytical techniques for similar compounds provide a robust framework for developing and validating methods for its surveillance. The use of high-resolution mass spectrometry could further enhance the specificity and sensitivity of detection in complex samples.

Table of Mentioned Compounds

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,6-Dimethyl-4,5-dihydro-1-benzofuran in laboratory settings?

  • Methodological Answer : A common synthetic route involves the reaction of precursors like menthone derivatives under catalytic conditions. For example, grinding 3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran with haloacetylenes in the presence of Al₂O₃ yields cycloadducts and acetylene derivatives, which can be isolated via column chromatography (SiO₂, n-hexane) . Alternative methods include acid-catalyzed cyclization of dihydroxy precursors, optimized for regioselectivity and yield .

Q. How can the stereochemistry of this compound be resolved experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Using SHELX programs (e.g., SHELXL for refinement), researchers can determine the spatial arrangement of substituents with high precision . For dynamic stereochemical analysis, variable-temperature NMR (¹H and ¹³C) can monitor conformational changes in solution .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • GC-MS : To confirm molecular weight (150.22 g/mol) and fragmentation patterns .
  • NMR : ¹H and ¹³C NMR to assign methyl groups (δ ~1.2–1.5 ppm) and dihydrofuran ring protons (δ ~2.7–5.5 ppm) .
  • IR Spectroscopy : To identify C-O-C stretching vibrations (~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data across studies (e.g., NMR chemical shift discrepancies)?

  • Methodological Answer : Discrepancies often arise from solvent effects, temperature, or impurities. To resolve these:

  • Standardize Conditions : Use deuterated solvents (e.g., CDCl₃) and consistent probe temperatures.
  • Spiking Experiments : Add authentic samples to confirm peak assignments .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing fluorinated groups)?

  • Methodological Answer : Fluorination can be achieved via electrophilic substitution or transition-metal catalysis. For example:

  • Electrophilic Fluorination : Use Selectfluor™ under anhydrous conditions to target electron-rich positions on the benzofuran ring.
  • Palladium Catalysis : Cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic acids, optimized using ligands like SPhos for enhanced selectivity .

Q. How do reaction conditions influence the ratio of cycloadducts to acetylene byproducts in Al₂O₃-mediated syntheses?

  • Methodological Answer : The ratio depends on:

  • Catalyst Activation : Pre-treatment of Al₂O₃ (e.g., calcination at 400°C) increases Lewis acidity, favoring cycloadduct formation.
  • Solvent-Free Grinding : Prolonged grinding (≥60 min) shifts equilibria toward thermodynamically stable cycloadducts.
  • Chromatographic Separation : Use gradient elution (n-hexane:Et₂O) to isolate intermediates and suppress byproduct formation .

Q. What computational tools are suitable for modeling the compound’s reactivity in biological systems (e.g., enzyme interactions)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with cytochrome P450 enzymes.
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., methyl groups) with metabolic half-lives using datasets from PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.